Methyl 4-({[5-chloro-2-(piperidin-1-yl)pyrimidin-4-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-[5-chloro-2-(piperidin-1-yl)pyrimidine-4-amido]benzoate is a complex organic compound that features a benzoate ester linked to a pyrimidine ring substituted with a piperidine moiety and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[5-chloro-2-(piperidin-1-yl)pyrimidine-4-amido]benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the piperidine group and the chlorination step. The final step involves the esterification of the benzoic acid derivative.
Pyrimidine Core Formation: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic conditions.
Piperidine Introduction: The piperidine group is introduced via nucleophilic substitution, where piperidine reacts with a halogenated pyrimidine intermediate.
Chlorination: Chlorination of the pyrimidine ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The final esterification step involves reacting the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[5-chloro-2-(piperidin-1-yl)pyrimidine-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Conversion of the ester group to an alcohol.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 4-[5-chloro-2-(piperidin-1-yl)pyrimidine-4-amido]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-[5-chloro-2-(piperidin-1-yl)pyrimidine-4-amido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety and the pyrimidine ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[5-chloro-2-(morpholin-4-yl)pyrimidine-4-amido]benzoate: Similar structure but with a morpholine ring instead of piperidine.
Methyl 4-[5-chloro-2-(pyrrolidin-1-yl)pyrimidine-4-amido]benzoate: Contains a pyrrolidine ring instead of piperidine.
Methyl 4-[5-chloro-2-(azepan-1-yl)pyrimidine-4-amido]benzoate: Features an azepane ring instead of piperidine.
Uniqueness
Methyl 4-[5-chloro-2-(piperidin-1-yl)pyrimidine-4-amido]benzoate is unique due to the presence of the piperidine ring, which can impart distinct pharmacological properties and reactivity compared to its analogs. The combination of the piperidine moiety with the pyrimidine ring and the benzoate ester makes this compound a versatile intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C18H19ClN4O3 |
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Molecular Weight |
374.8 g/mol |
IUPAC Name |
methyl 4-[(5-chloro-2-piperidin-1-ylpyrimidine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H19ClN4O3/c1-26-17(25)12-5-7-13(8-6-12)21-16(24)15-14(19)11-20-18(22-15)23-9-3-2-4-10-23/h5-8,11H,2-4,9-10H2,1H3,(H,21,24) |
InChI Key |
AOAKARJXIWXGEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)N3CCCCC3 |
Origin of Product |
United States |
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